Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-hydroxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of ethyl acetate with 2-hydroxybenzaldehyde in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or sodium ethoxide is common in these processes to facilitate the esterification or condensation reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyphenyl)-3-oxopropanoic acid
Reduction: Formation of ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate is primarily based on its ability to undergo various chemical reactions. The hydroxy and keto groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds such as ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate and ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate These compounds share similar structural features but differ in the functional groups attached to the phenyl ring
List of Similar Compounds
- Ethyl 3-(2-hydroxyphenyl)-3-hydroxypropanoate
- Ethyl 3-(2-hydroxyphenyl)-3-oxobutanoate
- Ethyl 3-(2-hydroxyphenyl)-3-oxopentanoate
Biological Activity
Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate, a member of the β-keto ester family, is recognized for its diverse biological activities and potential therapeutic applications. This compound, characterized by the presence of a hydroxyl group on the aromatic ring, exhibits unique chemical properties that influence its reactivity and interaction with biological systems.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The hydroxyl group on the aromatic ring is believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. The precise mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Enzyme Interaction
The compound's interaction with enzymes has been a focus of research. For example, it has been investigated for its inhibitory effects on certain enzymes related to metabolic pathways in microorganisms. These interactions are essential for understanding its potential therapeutic applications against diseases like tuberculosis .
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its reactivity.
- Enzymatic Hydrolysis : The ester group can undergo hydrolysis, releasing the active hydroxyphenyl moiety which interacts with enzymes and other biomolecules.
- Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction reactions, leading to the formation of various bioactive metabolites that may exhibit enhanced biological properties.
Case Studies and Research Findings
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, confirming its effectiveness as an antioxidant agent.
- Antimicrobial Activity : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.
- Enzymatic Studies : Research involving enzyme assays demonstrated that this compound effectively inhibited enzymes involved in lipid metabolism in Mycobacterium tuberculosis, suggesting its role as a lead compound for developing new antitubercular drugs .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate | β-keto ester | Hydroxyl group at para position |
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate | β-keto ester | Nitro group substituent |
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | β-keto ester | Methoxy group providing different reactivity |
This compound stands out due to its specific hydroxyl substitution, which enhances both its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHAVKCWQOVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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